Astemizole

描述

This compound is a long-acting, non-sedating second generation antihistamine used in the treatment of allergy symptoms. It was withdrawn from market by the manufacturer in 1999 due to the potential to cause arrhythmias at high doses, especially when when taken with CYP inhibitors or grapefruit juice.

This compound is a synthetic piperidinyl-benzimidazol derivative with antiallergic properties, this compound acts as a reversible competitive inhibitor of histamine H1 receptors, with less anticholinergic effects compared to related agents. It is a long-acting, non-sedative antihistaminic used in the treatment of seasonal allergic rhinitis, asthma, allergic conjunctivitis, and chronic idiopathic urticaria. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1988 and is indicated for allergic disease. It was withdrawn in at least one region.

Antihistamine drug now withdrawn from the market in many countries because of rare but potentially fatal side effects.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

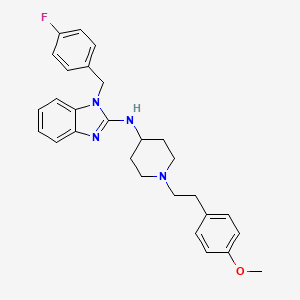

1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDALQBWZGODGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020110 | |

| Record name | Astemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astemizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in organic solvents., 1.20e-03 g/L | |

| Record name | Astemizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASTEMIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astemizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystals | |

CAS No. |

68844-77-9 | |

| Record name | Astemizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68844-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astemizole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068844779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astemizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | astemizole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 68844-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Astemizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Astemizole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTEMIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HU6337315 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASTEMIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astemizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172.9 °C, 149.1 °C | |

| Record name | Astemizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASTEMIZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6799 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astemizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Astemizole: A Comprehensive Technical Guide to Mechanisms Beyond H1 Antagonism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Astemizole is a second-generation antihistamine that was withdrawn from the market due to the risk of cardiac arrhythmias.[1][2] While its function as a potent and selective histamine H1 receptor antagonist is well-documented, a substantial body of research has elucidated a range of off-target activities with significant therapeutic implications, particularly in oncology.[3][4] This technical guide provides an in-depth review of this compound's molecular mechanisms of action beyond H1 antagonism. It details its potent inhibition of critical potassium channels, its multifaceted anticancer properties through modulation of key signaling pathways such as mTOR and autophagy, and its influence on drug resistance mechanisms. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for the scientific community.

Inhibition of Cardiac Potassium Channels: The hERG (KV11.1) Blockade

The most significant non-H1 antagonist effect of this compound, and the primary reason for its market withdrawal, is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][6] This channel is critical for cardiac repolarization, and its inhibition can lead to a prolongation of the QT interval, increasing the risk of life-threatening ventricular arrhythmias.[1][5][6] this compound and its primary metabolite, desmethylthis compound, are among the most potent hERG channel antagonists identified.[5][7]

Quantitative Data: hERG Channel Inhibition

The inhibitory potency of this compound and its metabolites against the hERG channel has been quantified in various studies, primarily using electrophysiological and radioligand binding assays.

| Compound | IC50 (nM) | Assay Type | Cell Line | Reference |

| This compound | 0.9 | Patch Clamp | HEK293 | [5][7] |

| This compound | 1.3 | Patch Clamp | HEK293 | [8] |

| This compound | 48.4 | Patch Clamp | Xenopus Oocyte | [8] |

| This compound | 4.7 | Cell-free assay | N/A | [9] |

| This compound | 11 | Radioligand Binding | HEK293 | [10] |

| Desmethylthis compound | 1.0 | Patch Clamp | HEK293 | [5][6][7] |

| Northis compound | 27.7 | Patch Clamp | HEK293 | [5][6][7] |

Experimental Protocol: Whole-Cell Patch-Clamp Assay

The functional inhibition of hERG channels by this compound is typically measured using the whole-cell patch-clamp technique.

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are stably transfected with the KCNH2 gene, which encodes the hERG potassium channel.[5][6][7]

-

Electrophysiology: The whole-cell configuration of the patch-clamp technique is used to record the flow of potassium ions through the hERG channels. Cells are held at a specific membrane potential, and then depolarizing voltage steps are applied to elicit hERG currents.

-

Drug Application: this compound or its metabolites are introduced into the extracellular solution at varying concentrations.

-

Data Analysis: The peak tail current amplitude is measured before and after drug application to determine the degree of channel inhibition. The concentration-response data are then fitted to a Hill equation to calculate the IC50 value, representing the concentration at which 50% of the channel current is blocked.[5][6][7]

Visualization: hERG Assay Workflow

Caption: Workflow for determining hERG inhibition using patch-clamp electrophysiology.

Anticancer Mechanisms of Action

This compound has gained significant interest as a potential anticancer agent due to its ability to target multiple pathways crucial for tumor progression and survival.[3][4]

Inhibition of Ether-à-go-go 1 (Eag1) Potassium Channels

The Eag1 (KV10.1) potassium channel is overexpressed in a wide variety of human cancers, including breast, prostate, and cervical cancer, but shows very restricted expression in healthy tissues, making it an attractive therapeutic target.[3][11][12][13] this compound inhibits Eag1 channel activity, leading to decreased cancer cell proliferation and the induction of apoptosis.[12][14][15]

| Cell Line | Cancer Type | Effect | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | Proliferation Inhibition | 1.72 | [11] |

| H295R | Adrenocortical Carcinoma | Cytotoxicity | ~7 | [16] |

The antiproliferative effects of this compound are commonly assessed using a colorimetric MTT assay.

-

Cell Culture: Cancer cell lines (e.g., HeLa, SiHa, CaSki) are seeded in 96-well plates and cultured according to standard protocols.[12]

-

Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

-

Solubilization & Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured with a spectrophotometer, typically at 570 nm. The absorbance is directly proportional to the number of viable cells.

-

Analysis: The results are used to calculate the percentage of cell proliferation inhibition relative to untreated controls, and an IC50 value is determined.[12]

Caption: this compound blocks Eag1 channels on cancer cells, inhibiting proliferation.

Disruption of Cholesterol Trafficking and mTOR Signaling

This compound can inhibit angiogenesis and tumor growth by binding to the Niemann-Pick C1 (NPC1) protein, a transporter involved in intracellular cholesterol trafficking.[17] This blockade depletes intracellular cholesterol, particularly at the lysosomal membrane. This leads to the dissociation of the mammalian target of rapamycin (mTOR) from the lysosomal surface, thereby inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[17]

This protocol is used to visualize the effect of this compound on the subcellular localization of mTOR.

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on coverslips and treated with this compound, with or without a cholesterol-cyclodextrin complex (as a rescue condition), for 24 hours.[17]

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with primary antibodies against mTOR and a lysosomal marker protein (e.g., LAMP1). Following washes, they are incubated with fluorescently-labeled secondary antibodies. Nuclei are counterstained with a DNA dye like Hoechst 33342.

-

Imaging: The coverslips are mounted on slides and imaged using a fluorescence or confocal microscope. Colocalization analysis is performed to determine the degree to which mTOR is associated with lysosomes.[17]

Caption: this compound inhibits NPC1, blocking cholesterol transport and mTOR signaling.

Induction of Autophagy

This compound has been shown to induce autophagy, a cellular self-degradation process, through at least two distinct mechanisms.

-

mTOR-Dependent Autophagy: As a downstream consequence of mTOR inhibition (see Section 2.2), this compound can induce autophagy.[17][18] mTOR is a key negative regulator of autophagy, and its inhibition initiates the autophagic process.

-

Beclin-1-Independent, p53-Dependent Autophagy: In some cancer cells, this compound, particularly in combination with histamine, can induce endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) production.[19] This leads to a non-canonical form of autophagy that does not require the essential autophagy protein Beclin-1. Instead, it is mediated by p53 phosphorylation, which enhances the interaction between p53 and p62, promoting autophagosome formation.[19]

The induction of autophagy is commonly monitored by measuring the conversion of the cytosolic form of Light Chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

-

Cell Lysis: Cells are treated with this compound for a specified time, then harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunodetection: The membrane is incubated with a primary antibody specific for LC3. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

Detection: A chemiluminescent substrate is applied, and the resulting light signal is captured. The bands corresponding to LC3-I and LC3-II are identified by their different molecular weights. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[18][19]

Caption: this compound induces autophagy via mTOR-dependent and p53-dependent pathways.

Inhibition of Patched (Ptch1) Drug Efflux Activity

The Hedgehog receptor Patched (Ptch1) can function as a drug efflux pump, contributing to multidrug resistance in cancer cells.[16] this compound has been shown to inhibit this efflux activity. By blocking Ptch1, this compound can increase the intracellular concentration and efficacy of chemotherapeutic agents like doxorubicin, thereby sensitizing resistant cancer cells to treatment.[16]

This experiment determines if this compound can enhance the cytotoxicity of another anticancer drug.

-

Cell Culture: Adrenocortical carcinoma (H295R) cells, which express Ptch1, are grown in 96-well plates.[16]

-

Treatment: Cells are treated with serial dilutions of a chemotherapeutic agent (e.g., doxorubicin) either alone or in combination with a fixed, sub-toxic concentration of this compound (e.g., 0.5 µM or 1 µM).

-

Incubation: Plates are incubated for a set period (e.g., 48 hours).

-

Viability Measurement: Cell viability is assessed using a method like the neutral red uptake assay. Live cells take up the neutral red dye into their lysosomes; after cell lysis, the amount of released dye is quantified spectrophotometrically.

-

Data Analysis: The IC50 of doxorubicin is calculated in the absence and presence of this compound. A significant decrease in the IC50 in the combination group indicates chemosensitization.[16]

Caption: this compound inhibits the Ptch1 pump, preventing drug efflux from cancer cells.

Conclusion

Beyond its role as an H1 receptor antagonist, this compound exhibits a remarkable polypharmacology that presents both risks and therapeutic opportunities. Its potent blockade of the hERG channel is a critical liability, but its multifaceted anticancer activities—including the inhibition of Eag1 channels, disruption of mTOR signaling, induction of autophagy, and reversal of drug resistance—position it as a valuable lead compound for oncological drug development. A thorough understanding of these diverse mechanisms is essential for designing safer, more effective this compound derivatives and for exploring its potential in combination therapies. This guide provides a foundational resource for researchers aiming to harness the complex biological activities of this compelling molecule.

References

- 1. youtube.com [youtube.com]

- 2. This compound [medbox.iiab.me]

- 3. This compound: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 5. Block of HERG potassium channels by the antihistamine this compound and its metabolites desmethylthis compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound-based turn-on fluorescent probes for imaging hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, an Inhibitor of Ether-Ã-Go-Go-1 Potassium Channel, Increases the Activity of the Tyrosine Kinase Inhibitor Gefitinib in Breast Cancer Cells [scielo.org.mx]

- 12. Antiproliferative and proapoptotic effects of this compound on cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits cell proliferation in human prostate tumorigenic cells expressing ether à-go-go-1 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Antihistamine Deptropine Induces Hepatoma Cell Death through Blocking Autophagosome-Lysosome Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Sensitizes Adrenocortical Carcinoma Cells to Doxorubicin by Inhibiting Patched Drug Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking [ijbs.com]

- 18. This compound, a Second-Generation Histamine H1-Receptor Antagonist, Did Not Attenuate the Aggregation Process of α-Synuclein In Vitro [mdpi.com]

- 19. This compound-Histamine induces Beclin-1-independent autophagy by targeting p53-dependent crosstalk between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Target Effects of Astemizole in Scientific Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Astemizole is a second-generation H1 histamine receptor antagonist, initially developed for the treatment of allergic conditions.[1] Despite its efficacy, it was withdrawn from many markets due to a significant off-target effect: the blockade of the hERG potassium channel, which led to risks of severe cardiac arrhythmias.[2][3][4] However, the story of this compound did not end there. Scientific research has unveiled a range of other off-target activities, repositioning it as a valuable tool for investigating various cellular processes and as a potential lead compound for new therapeutic areas, particularly in oncology.[5][6][7][8]

This technical guide provides a comprehensive overview of the principal off-target effects of this compound. It details the molecular mechanisms, summarizes quantitative data on its potency at these targets, provides detailed experimental protocols for their investigation, and visualizes the key pathways and workflows.

Core Off-Target Activities of this compound

This compound's off-target profile is dominated by its interaction with several ion channels and its ability to modulate fundamental cellular processes like autophagy. These activities are central to both its cardiotoxic profile and its promising anti-cancer effects.[2][3][5][9]

Ion Channel Modulation

This compound is a potent blocker of several voltage-gated potassium channels, which are critical for cellular excitability, particularly in the heart and nervous system.

The most well-characterized and clinically significant off-target effect of this compound is the high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3][9] This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG current (IKr) can delay repolarization, leading to QT interval prolongation on an electrocardiogram, which is a major risk factor for a life-threatening arrhythmia called Torsades de Pointes.[2][3]

This compound and its primary metabolite, desmethylthis compound, are equipotent in their blockade of hERG channels, making them among the most potent antagonists studied.[2][3][9]

This compound also inhibits the Ether-à-go-go 1 (Eag1) potassium channel.[5][10][11][12] Unlike hERG, which is widely expressed in the heart, Eag1 is primarily found in the brain but is ectopically expressed in a wide variety of cancer cells, where it plays a role in cell cycle progression and proliferation.[12][13] The inhibition of Eag1 channels is a key mechanism behind this compound's anti-proliferative and anti-cancer effects.[5][6] this compound binds to the open state of the hEag1 channel from the intracellular side.[11][12]

Induction of Autophagy

Recent studies have shown that this compound can induce autophagy, a cellular process for degrading and recycling cellular components. This process is increasingly recognized as a critical mechanism in cancer cell fate. This compound, in combination with histamine, has been shown to induce Beclin-1-independent autophagy in MCF-7 breast cancer cells.[14] This non-canonical autophagy is mediated by the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and p53 phosphorylation, which promotes an interaction between p53 and p62.[14]

Interaction with ABC Transporters

This compound has been reported to interact with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[15] These transporters are membrane pumps that play a crucial role in drug efflux, contributing to multidrug resistance (MDR) in cancer and influencing the pharmacokinetics of many drugs.[16] The interaction of this compound with these transporters can have implications for drug-drug interactions.[15][17]

Quantitative Data on this compound's Off-Target Interactions

The following tables summarize the quantitative data for this compound's binding affinity and inhibitory concentration at its primary target and key off-target sites.

Table 1: Potency of this compound at On-Target and Off-Target Sites

| Target | On/Off-Target | Measured Effect | Potency (IC50) | Cell System/Assay | Reference(s) |

|---|---|---|---|---|---|

| Histamine H1 Receptor | On-Target | Antagonism | 4.0 - 4.7 nM | Receptor Binding Assay | [10] |

| KV11.1 (hERG) Channel | Off-Target | Current Blockade | 0.9 nM | Patch Clamp (HEK293 cells) | [2][3][9] |

| KV10.1 (hEag1) Channel | Off-Target | Current Blockade | ~200 nM | Patch Clamp | [11][12] |

| Plasmodium falciparum | Off-Target | Antimalarial Activity | 227 - 734 nM | In vitro culture | |

Table 2: Potency of this compound Metabolites at the hERG Channel

| Compound | Measured Effect | Potency (IC50) | Cell System/Assay | Reference(s) |

|---|---|---|---|---|

| Desmethylthis compound | hERG Current Blockade | 1.0 nM | Patch Clamp (HEK293 cells) | [2][3][9] |

| Northis compound | hERG Current Blockade | 27.7 nM | Patch Clamp (HEK293 cells) |[2][3][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key experiments used to characterize this compound's off-target effects.

Protocol 1: hERG/Eag1 Channel Inhibition Assay via Whole-Cell Patch Clamp

This protocol describes the standard method for measuring the inhibitory effect of this compound on voltage-gated potassium channels expressed in a mammalian cell line.[18][19][20][21]

Objective: To determine the IC50 of this compound for the hERG or Eag1 potassium channel.

1. Cell Culture and Preparation:

- Culture HEK293 cells stably expressing the target channel (hERG or hEag1) in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).

- Maintain cells at 37°C in a 5% CO2 incubator.

- For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

2. Solutions and Reagents:

- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Serially dilute in the external solution to final desired concentrations on the day of the experiment.

3. Electrophysiological Recording:

- Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope. Perfuse with the external solution.

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

- Approach a single, healthy cell with the pipette and apply gentle suction to form a high-resistance ( >1 GΩ) seal (giga-seal).

- Rupture the cell membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[22]

- Clamp the cell membrane potential at a holding potential of -80 mV.

4. Voltage Protocol (hERG-specific): [23][24]

- From the holding potential of -80 mV, depolarize the membrane to +20 mV for 2 seconds to activate the channels.

- Repolarize to -50 mV for 3 seconds. The peak outward "tail" current during this repolarization step is the hERG current.

- Repeat this pulse every 10-15 seconds.

- After establishing a stable baseline current, perfuse the chamber with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM), allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).

5. Data Analysis:

- Measure the peak tail current amplitude at each concentration.

- Calculate the percentage of current inhibition at each concentration relative to the baseline control.

- Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

Protocol 2: Autophagy Detection using mCherry-GFP-LC3 Reporter

This protocol uses a tandem fluorescent-tagged LC3 reporter to monitor autophagic flux, distinguishing between autophagosomes and autolysosomes.[25][26][27]

Objective: To visualize and quantify this compound-induced autophagic flux.

1. Cell Culture and Transfection:

- Plate a suitable cell line (e.g., MCF-7, HeLa) on glass-bottom dishes.

- Transfect the cells with a plasmid encoding the mCherry-GFP-LC3 fusion protein using a standard transfection reagent (e.g., Lipofectamine).

- Allow 24-48 hours for protein expression.

2. Experimental Treatment:

- Treat the transfected cells with this compound at a predetermined effective concentration (e.g., 10 µM).

- Include a positive control (e.g., starvation medium - EBSS, or rapamycin) and a negative control (vehicle - DMSO).

- Incubate for a specified time (e.g., 6, 12, or 24 hours).

3. Fluorescence Microscopy:

- Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

- Wash three times with PBS.

- Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

- Image the cells using a confocal fluorescence microscope with appropriate laser lines and filters for DAPI (blue), GFP (green), and mCherry (red).

4. Image Analysis and Interpretation:

- Autophagosomes: In non-acidic autophagosomes, both GFP and mCherry fluoresce, resulting in yellow puncta (merged image).

- Autolysosomes: Upon fusion with lysosomes, the acidic environment quenches the GFP signal, while the acid-stable mCherry continues to fluoresce. This results in red-only puncta.

- Interpretation: An increase in both yellow and red puncta indicates autophagy induction. An increase in the ratio of red puncta to yellow puncta signifies efficient autophagic flux (i.e., successful fusion of autophagosomes with lysosomes).

- Quantify the number of yellow and red puncta per cell across multiple fields of view for each condition.

Protocol 3: ABC Transporter Inhibition Assay (Calcein-AM Efflux Assay)

This cell-based assay measures the inhibition of P-glycoprotein (P-gp/ABCB1) activity by assessing the intracellular accumulation of a fluorescent substrate.

Objective: To determine if this compound inhibits P-gp-mediated efflux.

1. Cell Culture:

- Use a cell line that overexpresses P-gp (e.g., NCI/ADR-RES) and its parental, non-resistant counterpart (e.g., OVCAR-8) as a control.

- Culture cells in 96-well black, clear-bottom plates until they form a confluent monolayer.

2. Assay Procedure:

- Wash the cells with a pre-warmed buffer (e.g., HBSS).

- Pre-incubate the cells for 30 minutes at 37°C with this compound at various concentrations. Include a known P-gp inhibitor (e.g., Verapamil, 50 µM) as a positive control and vehicle (DMSO) as a negative control.

- Add the fluorescent P-gp substrate, Calcein-AM (acetoxymethyl ester), to all wells at a final concentration of 1 µM. Calcein-AM is non-fluorescent but is hydrolyzed by intracellular esterases into the highly fluorescent calcein, which is a P-gp substrate.

- Incubate for an additional 30-60 minutes at 37°C.

3. Fluorescence Measurement:

- Wash the cells with ice-cold buffer to stop the reaction and remove extracellular dye.

- Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths appropriate for calcein (e.g., 485 nm Ex / 530 nm Em).

4. Data Analysis:

- In P-gp overexpressing cells, calcein is actively pumped out, resulting in low fluorescence.

- Inhibition of P-gp by this compound will block this efflux, leading to an increase in intracellular calcein and a higher fluorescence signal.

- Compare the fluorescence intensity in this compound-treated wells to the negative control. An increase in fluorescence indicates P-gp inhibition. The parental cell line should exhibit high fluorescence under all conditions, as it lacks the efflux pump.

Visualizations: Pathways and Workflows

Caption: Overview of this compound's on-target and major off-target interactions.

Caption: Experimental workflow for a whole-cell patch-clamp assay.

References

- 1. This compound. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 3. Block of HERG potassium channels by the antihistamine this compound and its metabolites desmethylthis compound and northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound: an old anti-histamine as a new promising anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 8. This compound: an Old Anti-histamine as a New Promising Anti-cancer ...: Ingenta Connect [ingentaconnect.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. selleckchem.com [selleckchem.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. rupress.org [rupress.org]

- 13. mdpi.com [mdpi.com]

- 14. This compound-Histamine induces Beclin-1-independent autophagy by targeting p53-dependent crosstalk between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Role of ATP-binding cassette (ABC) transporters in interactions between natural products and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Potential of interaction between the H1-antagonist this compound and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. personal.utdallas.edu [personal.utdallas.edu]

- 19. Patch Clamp Protocol [labome.com]

- 20. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 21. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 22. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]

- 23. fda.gov [fda.gov]

- 24. fda.gov [fda.gov]

- 25. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Chemical Biology Strategies to Study Autophagy [frontiersin.org]

The Rise and Fall of Astemizole: A Technical Review of its Development and Market Withdrawal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astemizole, a second-generation antihistamine, was once a widely prescribed treatment for allergic rhinitis and chronic urticaria. Its non-sedating properties offered a significant advantage over first-generation antihistamines. However, post-marketing surveillance revealed a dark side: a rare but life-threatening cardiotoxicity, specifically QT interval prolongation and torsades de pointes, leading to its global withdrawal from the market in 1999. This in-depth technical guide explores the historical development of this compound, from its synthesis and mechanism of action to the preclinical and clinical findings that ultimately led to its downfall. We will delve into the detailed experimental protocols that unraveled its dangerous interaction with the hERG potassium channel and present key quantitative data in a structured format to provide a comprehensive understanding of this cautionary tale in pharmacovigilance.

Introduction: The Dawn of a Non-Sedating Antihistamine

Discovered by Janssen Pharmaceutica in 1977, this compound (marketed under the brand name Hismanal) was a second-generation H1-receptor antagonist.[1] Unlike its predecessors, this compound was designed to have minimal penetration of the blood-brain barrier, thereby reducing the sedative effects that were a common and limiting side effect of first-generation antihistamines. Its long duration of action also allowed for once-daily dosing, improving patient compliance.

Chemical Synthesis

The chemical synthesis of this compound, a substituted benzimidazole derivative, involves a multi-step process. While a complete, detailed, and publicly available synthesis scheme from its origin is not readily accessible, the general principles can be inferred from the synthesis of related benzimidazole compounds and available patents. A plausible synthetic route is outlined below.

A detailed, step-by-step synthesis with reaction schemes is not available in the public domain. The following is a generalized representation based on known benzimidazole chemistry.

Mechanism of Action: A Selective H1 Antagonist

This compound functions as a potent and selective antagonist of the histamine H1 receptor.[1] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, leading to symptoms such as itching, sneezing, and vasodilation. By competitively blocking these receptors, this compound effectively mitigates the symptoms of allergic rhinitis and urticaria.

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed after oral administration and is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. Its major active metabolite, desmethylthis compound, has a significantly longer half-life than the parent compound and contributes to its prolonged therapeutic effect.

| Parameter | Value | Reference |

| Pharmacokinetics | ||

| Bioavailability | ~40% | [2] |

| Protein Binding | 96.7% | [2] |

| Metabolism | Hepatic (primarily CYP3A4) | [2] |

| Half-life (this compound) | ~1 day | [2] |

| Half-life (Desmethylthis compound) | ~9.5 days | [3] |

| Excretion | Primarily fecal | [2] |

| Pharmacodynamics | ||

| Onset of Action | Delayed (several days for full effect) | |

| Duration of Action | Long (due to active metabolite) | [4] |

| hERG Channel IC50 (this compound) | 0.9 nM | [4] |

| hERG Channel IC50 (Desmethylthis compound) | 1.0 nM | [4] |

Clinical Efficacy: Early Promise

Clinical trials demonstrated the efficacy of this compound in treating seasonal allergic rhinitis and chronic idiopathic urticaria.

Allergic Rhinitis

In a double-blind, placebo-controlled study of patients with seasonal allergic rhinitis, this compound (10 mg daily) was significantly more effective than placebo in reducing symptoms. The study noted a lag period of about 5 days before the therapeutic benefit became apparent.[5]

Chronic Idiopathic Urticaria

Multiple double-blind, placebo-controlled trials confirmed the effectiveness of this compound in managing chronic idiopathic urticaria.[6][7][8][9] In one such study, 75% of patients treated with this compound showed significant improvement in symptoms compared to 20% in the placebo group.[9]

The Unveiling of Cardiotoxicity: A Fatal Flaw

The initial success of this compound was overshadowed by post-marketing reports of serious cardiovascular adverse events, including QT interval prolongation, torsades de pointes (a life-threatening ventricular arrhythmia), and sudden death.[10][11]

Mechanism of Cardiotoxicity: The hERG Channel Blockade

The underlying mechanism of this compound's cardiotoxicity was identified as the blockade of the human ether-à-go-go-related gene (hERG) potassium channels in the heart. These channels are crucial for the repolarization phase of the cardiac action potential. Inhibition of the IKr current, conducted by hERG channels, leads to a prolonged QT interval, creating an electrophysiological environment ripe for arrhythmias. Both this compound and its primary metabolite, desmethylthis compound, were found to be potent blockers of the hERG channel.[4]

Drug Interactions and Overdose Risk

The risk of cardiotoxicity was significantly increased when this compound was co-administered with drugs that inhibit the CYP3A4 enzyme system, such as certain macrolide antibiotics (e.g., erythromycin) and antifungal agents (e.g., ketoconazole).[12] Inhibition of CYP3A4 leads to higher plasma concentrations of this compound, exacerbating the blockade of hERG channels. Overdose of this compound was also shown to lead to significant QT prolongation.[11]

Experimental Protocols

hERG Channel Inhibition Assay (Patch-Clamp Electrophysiology)

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the hERG gene are commonly used.

-

Cell Culture: Cells are cultured in appropriate media and conditions to ensure robust expression of the hERG channel.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

Internal (Pipette) Solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.

-

External (Bath) Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit and measure the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is a hallmark of the hERG channel. The FDA recommends a voltage ramp protocol for assessing drug effects on hERG channels.[13]

-

Drug Application: this compound is dissolved in an appropriate solvent and diluted to various concentrations in the external solution. The drug is then perfused onto the cell, and the effect on the hERG current is recorded.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a concentration-response curve.

Clinical Trial Protocol for Chronic Idiopathic Urticaria (Example)

Objective: To evaluate the efficacy and safety of this compound in the treatment of chronic idiopathic urticaria.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: Adult patients with a clinical diagnosis of chronic idiopathic urticaria for at least 6 weeks.

Inclusion Criteria:

-

Age 18-65 years.

-

Active symptoms of urticaria (wheals and pruritus).

-

Willingness to provide informed consent.

Exclusion Criteria:

-

Known hypersensitivity to this compound or other antihistamines.

-

Concomitant use of medications known to interact with this compound or prolong the QT interval.

-

History of cardiac arrhythmias or significant cardiovascular disease.

-

Pregnancy or lactation.

Treatment:

-

Group 1: this compound 10 mg orally once daily for 4 weeks.

-

Group 2: Placebo orally once daily for 4 weeks.

Assessments:

-

Primary Efficacy Endpoint: Change from baseline in the weekly total symptom score (sum of daily scores for number of wheals and severity of pruritus).

-

Secondary Efficacy Endpoints: Investigator's and patient's global assessment of treatment effectiveness.

-

Safety Assessments: Monitoring of adverse events, vital signs, and electrocardiograms (ECGs) at baseline and regular intervals to assess QT interval duration.

Statistical Analysis: Efficacy endpoints are analyzed using appropriate statistical tests (e.g., ANCOVA) to compare the treatment groups. Safety data are summarized and compared between groups.

Withdrawal from the Market: The Final Chapter

The accumulating evidence of cardiotoxicity and the availability of safer alternative antihistamines prompted regulatory agencies worldwide to take action. In 1999, Janssen Pharmaceutica voluntarily withdrew this compound from the global market.[1] This decision was a direct consequence of the unacceptable risk-benefit profile that had emerged since its initial approval.

Conclusion: Lessons Learned

The story of this compound serves as a critical lesson in drug development and pharmacovigilance. It underscores the importance of:

-

Thorough preclinical cardiac safety assessment: The routine screening of new chemical entities for hERG channel activity is now a standard and essential part of drug development.

-

Post-marketing surveillance: The identification of rare but serious adverse drug reactions often relies on robust post-marketing surveillance systems.

-

Understanding drug metabolism and interactions: The role of CYP enzymes in drug metabolism and the potential for drug-drug interactions that can lead to toxicity must be thoroughly investigated.

While this compound's journey ended in withdrawal, the scientific knowledge gained from its adverse effects has profoundly influenced drug safety regulations and practices, ultimately contributing to the development of safer medications for future generations.

References

- 1. Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C28H31FN4O | CID 2247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [this compound: its pharmacokinetics and pharmacologic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cetirizine and this compound therapy for chronic idiopathic urticaria: a double-blind, placebo-controlled, comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Controlled clinical assessment of this compound in the treatment of chronic idiopathic urticaria and angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of this compound, a long-acting and nonsedating H1 antagonist for the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolonged benefit in the treatment of chronic idiopathic urticaria with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug-Induced QT Prolongation [uspharmacist.com]

- 10. Prolonged Q-T interval following this compound overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. efda.gov.et [efda.gov.et]

- 12. fda.gov [fda.gov]

- 13. fda.gov [fda.gov]

Astemizole's Potential as an Anti-Prion Compound: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the accumulation of the misfolded prion protein, PrPSc. With no effective treatments currently available, the identification of compounds that can inhibit prion propagation is a critical area of research. This technical guide provides an in-depth analysis of astemizole, a second-generation antihistamine, which has emerged as a promising anti-prion agent. This document details its mechanism of action, presents quantitative efficacy data from in vitro and in vivo studies, and provides comprehensive experimental protocols for its evaluation.

Core Mechanism of Action: Stimulation of Autophagy

This compound's primary anti-prion activity stems from its ability to stimulate autophagy, a cellular catabolic process responsible for the degradation of dysfunctional or aggregated proteins.[1][2][3] Notably, this compound induces autophagy through a novel, Beclin-1-independent pathway, distinguishing it from many classical autophagy inducers.[4] While the precise signaling cascade is still under investigation, evidence suggests the involvement of the mTOR signaling pathway and a potential role for p53.[4][5]

The proposed mechanism involves the following key steps:

-

Induction of Autophagy: this compound treatment initiates the autophagic process.

-

Autophagosome Formation: Double-membraned vesicles known as autophagosomes are formed within the cell.

-

Sequestration of PrPSc: These autophagosomes engulf aggregates of the pathogenic PrPSc.

-

Lysosomal Degradation: The autophagosomes then fuse with lysosomes, and the captured PrPSc is degraded by lysosomal enzymes.

This process of enhancing cellular clearance of pathological protein aggregates highlights this compound's potential as a therapeutic agent for prion diseases and possibly other proteinopathies.[6][7]

Quantitative Efficacy Data

The anti-prion effects of this compound have been quantified in both cell culture and animal models.

In Vitro Efficacy

Studies in prion-infected neuroblastoma cell lines have demonstrated this compound's ability to inhibit prion replication at low micromolar concentrations.

| Parameter | Cell Line | Prion Strain(s) | Value |

| Prion Inhibitory Dose (PID) | PK1 (neuroblastoma) | RML, 22L | 2 µM |

| Reduction in Cell Surface PrPC at PID | PK1 (neuroblastoma) | N/A | ≤ 20% |

| Increase in LC3-II/LC3-I Ratio | PK1 (neuroblastoma) | N/A | ~2-fold |

Table 1: Summary of in vitro quantitative data for this compound's anti-prion activity. The data is primarily derived from the foundational study by Karapetyan et al., 2013.[4][8]

In Vivo Efficacy

In a mouse model of prion disease, this compound treatment resulted in a modest but statistically significant extension of survival time.

| Animal Model | Prion Strain | Treatment Regimen | Median Survival (Treated) | Median Survival (Control) |

| RML-infected mice | RML | 20–50 days post-inoculation | 155 ± 3 SEM days | 149 ± 2 SEM days |

Table 2: In vivo efficacy of this compound in prion-infected mice. While the increase in survival is modest, it provides proof-of-concept for this compound's therapeutic potential in a living organism.[1][5][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-prion properties of this compound.

Prion-FRET-Enabled High-Throughput Assay (PrP-FEHTA)

This assay was instrumental in identifying this compound as an anti-prion compound.[1][2] It is a high-throughput screening method to identify compounds that reduce the levels of cellular prion protein (PrPC) on the cell surface.

-

Principle: The assay utilizes Förster Resonance Energy Transfer (FRET) between two anti-PrP antibodies labeled with a donor and an acceptor fluorophore, which bind to distinct epitopes on PrPC. A reduction in cell-surface PrPC leads to a decreased FRET signal.

-

Protocol Outline:

-

Seed neuroblastoma cells (e.g., PK1) in 384-well plates.

-

Treat cells with test compounds (e.g., for 72 hours).

-

Fix the cells.

-

Incubate with a pair of FRET-labeled anti-PrP antibodies (e.g., SAF32-donor and D18-acceptor).

-

Wash the cells to remove unbound antibodies.

-

Measure the FRET signal using a suitable plate reader.

-

In Vitro Prion Infection and Inhibition Assay

This assay assesses the ability of a compound to inhibit the propagation of infectious prions in a cell culture model.

-

Cell Lines and Prion Strains: Mouse neuroblastoma cells (e.g., PK1) are commonly used, and they can be infected with various mouse-adapted scrapie strains like RML or 22L.[8]

-

Protocol:

-

Pre-treatment: Plate PK1 cells and pre-treat with this compound (e.g., 2 µM) or a vehicle control for 3 days.

-

Infection: Expose the cells to brain homogenate from prion-infected mice (e.g., 0.1% w/v) for a specified duration.

-

Treatment: Continue to culture the cells in the presence of this compound or vehicle for 12 days, passaging the cells as needed.

-

Washout: Culture the cells in drug-free medium for an additional 6 days to check for any rebound in prion replication.

-

Analysis: Harvest the cells and analyze for the presence of proteinase K-resistant PrPSc by Western blot.

-

Detection of PrPSc by Western Blot

This is the standard method for detecting the presence of the disease-associated, protease-resistant form of the prion protein.

-

Sample Preparation:

-

Lyse cells in a suitable lysis buffer.

-

Normalize the total protein concentration of the lysates.

-

Treat a portion of the lysate with Proteinase K (PK) to digest PrPC, leaving PrPSc intact. A typical condition is 20 µg/mL PK for 1 hour at 37°C.

-

Stop the PK digestion by adding a protease inhibitor like Pefabloc.

-

-

Immunoblotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Probe with a primary antibody specific for PrP (e.g., SAF32 or D18).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Autophagy Flux Assay (LC3 Immunoblotting)

This assay is used to measure the rate of autophagy.

-

Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated, autophagosome-associated form (LC3-II). An increase in the amount of LC3-II is indicative of an increase in autophagosome formation. To measure the flux, the degradation of LC3-II within the lysosome is blocked using a lysosomal inhibitor.

-

Protocol:

-

Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.

-

Lyse the cells and perform a Western blot as described above.

-

Probe the membrane with an anti-LC3 antibody that recognizes both LC3-I and LC3-II.

-

Quantify the band intensities for LC3-II and a loading control (e.g., actin). An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an increased autophagic flux.

-

Cell Viability Assay

It is crucial to assess the cytotoxicity of any potential therapeutic compound.

-

Method: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[10]

-

Protocol Outline:

-

Plate cells in an opaque-walled 96-well plate.

-

Treat with a range of concentrations of the test compound.

-

Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

Measure the luminescence using a plate reader.

-

Visualizations: Signaling Pathways and Workflows

Caption: Proposed signaling pathway of this compound-induced prion clearance.

Caption: Experimental workflow for assessing in vitro anti-prion efficacy.

Conclusion and Future Directions

This compound has been identified as a promising anti-prion compound with a novel mechanism of action centered on the induction of autophagy. Its ability to cross the blood-brain barrier and its established safety profile in humans make it a compelling candidate for drug repurposing in prion diseases.[1][2] Further research should focus on elucidating the specific molecular targets of this compound in the autophagy pathway and on optimizing its efficacy and delivery for the treatment of these devastating neurodegenerative disorders. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other potential anti-prion therapeutics.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 2. OUH - Protocols [ous-research.no]

- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteolysis.jp [proteolysis.jp]

- 5. Luminescent cell viability assay [bio-protocol.org]

- 6. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]

- 7. This compound-Histamine induces Beclin-1-independent autophagy by targeting p53-dependent crosstalk between autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. ch.promega.com [ch.promega.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Astemizole

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Astemizole, a second-generation antihistamine. The information is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and an exploration of its key signaling pathway interactions.

Chemical Structure and Identification

This compound is a complex molecule featuring a benzimidazole core linked to a piperidine ring and substituted aromatic groups. Its structural details are fundamental to understanding its pharmacological activity and physicochemical characteristics.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidyl]benzoimidazol-2-amine[1] |

| SMILES String | COc1ccc(CCN2CCC(CC2)Nc3nc4ccccc4n3Cc5ccc(F)cc5)cc1[2] |

| Molecular Formula | C₂₈H₃₁FN₄O[3][4] |

| Molecular Weight | 458.57 g/mol [3][4] |

| CAS Number | 68844-77-9[1] |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Experimental Method |

| pKa | 5.3 and 8.2 | Potentiometric Titration |

| logP (Octanol-Water) | 5.8[5] | Shake-Flask Method |

| Melting Point | 149.1 °C - 172.9 °C[5] | Capillary Melting Point Apparatus |

| Water Solubility | 432 mg/L[5] | Shake-Flask Method |

| DMSO Solubility | >20 mg/mL[2] | - |

| Ethanol Solubility | Soluble to 25 mM | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of physicochemical data. The following sections outline the protocols for determining the key properties of this compound.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution.

Materials:

-

This compound reference standard

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water, freshly boiled to remove dissolved CO₂

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL, Class A)

-

Beaker (50 mL)

Procedure:

-

Preparation of this compound Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable volume of a co-solvent (e.g., methanol or DMSO) if necessary, due to its low aqueous solubility. Dilute with deionized water to a final volume of 20 mL to achieve a concentration of approximately 0.01 M. Add KCl to adjust the ionic strength to a constant value (e.g., 0.1 M).

-

Titration with HCl: Place the this compound solution in the beaker with a magnetic stir bar and begin gentle stirring. Immerse the calibrated pH electrode into the solution. Titrate the solution with standardized 0.1 M HCl, adding small increments (0.05-0.1 mL) of the titrant.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence points.

-

Titration with NaOH: Repeat the procedure with a fresh solution of this compound, this time titrating with standardized 0.1 M NaOH.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to accurately determine the equivalence points.

Determination of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

-

This compound reference standard

-

n-Octanol (reagent grade), pre-saturated with water

-

Water (HPLC grade), pre-saturated with n-octanol

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a centrifuge tube, add a precise volume of the this compound stock solution in n-octanol and a precise volume of the n-octanol-saturated water (e.g., 5 mL of each).

-

Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1 hour) to ensure the partitioning equilibrium is reached.

-

Phase Separation: Centrifuge the mixture at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to achieve complete separation of the two phases.

-

Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of this compound in each phase using a validated HPLC method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

-

This compound reference standard

-

Water (HPLC grade)

-

Scintillation vials or glass tubes with screw caps

-

Shaking incubator or orbital shaker maintained at a constant temperature (e.g., 25 °C or 37 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated HPLC method.

-

Calculation: The solubility is reported as the concentration of the saturated solution (e.g., in mg/L or µg/mL).

Determination of Melting Point

Objective: To determine the melting point range of this compound.

Materials:

-

This compound reference standard

-

Capillary tubes (sealed at one end)

-

Capillary melting point apparatus

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. Introduce a small amount of the powder into the open end of a capillary tube and pack it down by tapping the sealed end on a hard surface to a height of 2-3 mm.[1]

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus. Set the heating rate to a slow, controlled value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[2]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

Signaling Pathway Interactions

This compound's pharmacological effects are mediated through its interaction with several key signaling pathways.

Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. By competitively blocking the binding of histamine to this receptor, it prevents the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.

Caption: this compound blocks the Histamine H1 receptor signaling pathway.

hERG Potassium Channel Blockade

A significant and clinically relevant action of this compound is its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG by this compound can lead to a prolongation of the QT interval, which can increase the risk of life-threatening cardiac arrhythmias.[6][7]

Caption: this compound's blockade of the hERG potassium channel.

Inhibition of mTOR Signaling via Cholesterol Trafficking

Recent research has uncovered another mechanism of action for this compound involving the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[4][8][9] this compound has been shown to bind to the Niemann-Pick C1 (NPC1) protein, which is involved in intracellular cholesterol trafficking. By disrupting this process, this compound leads to a depletion of cholesterol from the lysosomal membrane, which in turn prevents the activation of mTORC1, a key regulator of cell growth, proliferation, and survival.[4][8][9][10]

Caption: this compound inhibits mTOR signaling by disrupting cholesterol trafficking.

Conclusion

This compound possesses a multifaceted pharmacological profile defined by its intricate chemical structure. While its primary action as a histamine H1 receptor antagonist provided therapeutic benefits in allergic conditions, its potent off-target effect on the hERG potassium channel led to its withdrawal from the market due to safety concerns. The more recently discovered mechanism involving the inhibition of mTOR signaling highlights the potential for repurposing this compound or its analogs in other therapeutic areas, such as oncology. This guide provides a foundational understanding of this compound's chemical and physical properties, which is essential for any further research or development efforts involving this compound.

References

- 1. pharmabeginers.com [pharmabeginers.com]

- 2. thinksrs.com [thinksrs.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. This compound Inhibits mTOR Signaling and Angiogenesis by Blocking Cholesterol Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Astemizole in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of astemizole, a second-generation histamine H1 receptor antagonist. Citing a range of preclinical studies, this document is designed to be a valuable resource for researchers and professionals involved in drug development and discovery. While this compound was withdrawn from the market for clinical use due to concerns about cardiac arrhythmias, its potential as an anticancer and antimalarial agent has renewed interest in its pharmacological profile.

Executive Summary

This compound is rapidly absorbed orally and undergoes extensive first-pass metabolism in preclinical species, including rats, dogs, and monkeys. The primary metabolite, desmethylthis compound, is pharmacologically active and exhibits a longer half-life than the parent compound. The bioavailability of this compound is generally low and can be influenced by factors such as food intake. This guide summarizes the available quantitative pharmacokinetic data, details the experimental protocols used in these preclinical studies, and provides visual representations of key biological pathways and experimental workflows.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its major active metabolite, desmethylthis compound, in various preclinical models. It is important to note that specific quantitative data from preclinical studies is limited in publicly available literature. The data presented here is compiled from graphical representations and descriptive summaries found in the cited research.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Preclinical Models

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |